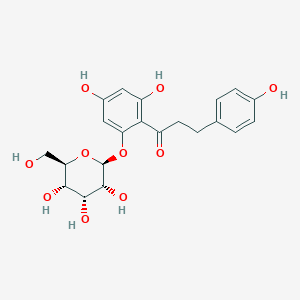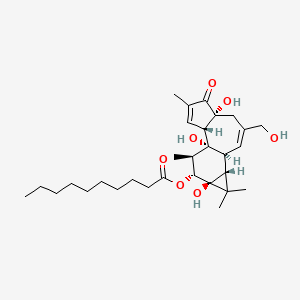
Phtalocyanine
Vue d'ensemble
Description
La phtalocyanine (H₂Pc) est un composé organique macrocyclique aromatique de grande taille, de formule ((C₈H₄N₂)₄H₂). Sa structure ressemble à celle de la porphine (le squelette de molécules comme la chlorophylle) et est composée de quatre unités isoindole reliées par un cycle d'atomes d'azote . Le composé présente une cavité centrale intrigante d'un diamètre d'environ (2.7 \times 10^{-10}) mètres. À l'intérieur de cette cavité, deux atomes d'hydrogène peuvent être remplacés par plus de 70 éléments différents, y compris presque tous les métaux et certains non-métaux .
Applications De Recherche Scientifique
Phthalocyanines find applications in diverse fields:
Chemistry: Used as dyes and pigments due to their intense blue-green color.
Biology: Investigated for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation.
Medicine: PDT with phthalocyanines shows promise in cancer treatment.
Mécanisme D'action
Target of Action
Phthalocyanine is a large, aromatic, macrocyclic, organic compound . It is composed of four isoindole units linked by a ring of nitrogen atoms . The primary targets of Phthalocyanine are the various biochemical and physical processes where it acts as a functional molecule due to its excellent optical and electrochemical properties . These processes include photovoltaics, photodynamic therapy, nanoparticle construction, and catalysis .
Mode of Action
Phthalocyanine interacts with its targets primarily through its 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . This extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . The electrochemical properties of Phthalocyanine make them effective electron-donors and -acceptors .
Biochemical Pathways
Phthalocyanine affects various biochemical pathways due to its efficient electron transfer abilities . The central cavity of Phthalocyanine is known to be capable of accommodating different elemental ions, including hydrogens (metal-free Phthalocyanine, H2-PC). A Phthalocyanine containing one or two metal ions is called a metal Phthalocyanine (M-PC) . These variations in the central cavity allow Phthalocyanine to interact with different biochemical pathways.
Pharmacokinetics
Phthalocyanine and its derived metal complexes tend to aggregate and thus have low solubility in common solvents . Phthalocyanine dissolves easily in sulfuric acid due to the protonation of the nitrogen atoms bridging the pyrrole rings . . These properties impact the bioavailability of Phthalocyanine.
Result of Action
The molecular and cellular effects of Phthalocyanine’s action are primarily due to its strong absorption in the visible region . This absorption is due to the 18 π-electron aromatic conjugated system found in its molecular structure . Phthalocyanine has been found to have very strong anticancer and antioxidant action against all cell lines .
Action Environment
The action, efficacy, and stability of Phthalocyanine are influenced by environmental factors. For instance, the formation of thin films of Phthalocyanine is affected by physical vapor deposition and solution processing . The nucleation and growth of crystallites, thermodynamic and kinetic considerations, and effects of deposition parameters all influence the properties of Phthalocyanine thin films . These factors ultimately govern the performance of Phthalocyanine in its various applications.
Analyse Biochimique
Biochemical Properties
Phthalocyanine and its derived metal complexes (MPc) tend to aggregate and have low solubility in common solvents . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . Metal complexes derived from Pc2−, the conjugate base of H2Pc, are valuable in catalysis, organic solar cells, and photodynamic therapy .
Cellular Effects
Phthalocyanine derivatives are photoactive compounds that can absorb and emit light in the visible spectrum, especially in the red region of the spectrum, with great potential for biological scopes . They have been used as potential photodynamic agents because of their ability to generate singlet oxygen .
Molecular Mechanism
Phthalocyanine adopts a macrocyclic 18π-electron conjugated system consisting of four isoindole units connected through aza-nitrogen bridges . This aza-annulene structure of Phthalocyanine plays a crucial role in determining its unique optical and electrochemical properties .
Temporal Effects in Laboratory Settings
Phthalocyanine and derived metal complexes (MPc) are thermally very stable and do not melt but can be sublimed . Many phthalocyanine compounds strongly absorb light between 600 and 700 nm .
Dosage Effects in Animal Models
The effectiveness of PDT is often dependent on the dosage of the photosensitizer, light intensity, and duration of light exposure .
Metabolic Pathways
It is known that Phthalocyanine and its derivatives are involved in the generation of reactive oxygen species (ROS) during photodynamic therapy .
Transport and Distribution
Phthalocyanines are known to have low solubility in common solvents . They are often delivered to cells via specific delivery systems or modifications to increase their solubility .
Subcellular Localization
Phthalocyanines have been found to localize in various cellular compartments depending on their specific derivatives and modifications . For instance, some Phthalocyanines have been found to localize in the mitochondria , while others have been found in the endocytic compartments .
Méthodes De Préparation
La phtalocyanine est généralement synthétisée par des réactions de cyclotetramérisation de précurseurs ortho-dinitriles. Les matières premières courantes comprennent l'orthophtalodinitrile, l'anhydride phtalique, la phtalimide, le phtalonitrile et le 1,2-dibromobenzène ou la 1,3-diaza-2-indolinone. Les dérivés métalliques sont souvent préparés par des réactions de modèle métallique utilisant l'orthophtalonitrile, tandis que les phtalocyanines non métalliques peuvent être obtenues en traitant les phtalocyanines de métal alcalin avec des acides inorganiques .
Analyse Des Réactions Chimiques
La phtalocyanine subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs et les conditions communs utilisés dans ces réactions dépendent du type de réaction spécifique. Les principaux produits formés à partir de ces réactions varient en fonction des substituants et des conditions réactionnelles. Par exemple, les dérivés de la this compound peuvent être adaptés pour des applications spécifiques en modifiant les substituants périphériques .
4. Applications de la recherche scientifique
Les phtalocyanines trouvent des applications dans divers domaines :
Chimie : Utilisées comme colorants et pigments en raison de leur couleur bleu-vert intense.
Biologie : Étudiées pour la thérapie photodynamique (PDT) en raison de leur capacité à générer des espèces réactives de l'oxygène lors de l'activation par la lumière.
Médecine : La PDT avec des phtalocyanines s'avère prometteuse dans le traitement du cancer.
5. Mécanisme d'action
Le mécanisme exact par lequel les phtalocyanines exercent leurs effets dépend de l'application spécifique. En PDT, la lumière active les phtalocyanines, ce qui conduit à la production d'oxygène singulet et d'autres espèces réactives. Ces espèces endommagent les composants cellulaires, ce qui rend la PDT efficace contre les cellules cancéreuses. Des recherches supplémentaires sont en cours pour explorer leurs cibles moléculaires et leurs voies précises .
Comparaison Avec Des Composés Similaires
Les phtalocyanines se distinguent par leur structure unique et leurs applications polyvalentes. Bien qu'il existe des composés apparentés comme les porphyrines et les métalloporphyrines, les phtalocyanines offrent des avantages distincts, tels que leur stabilité, leur couleur intense et leurs propriétés réglables.
Propriétés
Numéro CAS |
574-93-6 |
|---|---|
Formule moléculaire |
C32H18N8 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |
Clé InChI |
IEQIEDJGQAUEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
SMILES isomérique |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Apparence |
Solid powder |
Description physique |
Other Solid Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] |
Pureté |
>90% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
27290-25-1 |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Phthalocyanine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phthalocyanines are macrocyclic compounds consisting of four isoindole units linked together by nitrogen atoms. They possess a highly conjugated system, giving them intense color and unique optical properties. They can exist as free bases or complexed with a central metal ion. [, ]
ANone: Common techniques include:
- UV-Vis Spectroscopy: Identifies characteristic absorption bands in the visible and near-infrared regions, often revealing aggregation behavior. [, , , , , , , ]
- FT-IR Spectroscopy: Detects characteristic functional groups, such as C-H, C≡N, and metal-ligand vibrations. [, , , ]
- NMR Spectroscopy: Provides information on the structure and environment of protons (1H NMR) and carbons (13C NMR) in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , , ]
A: Introducing bulky or long-chain substituents, such as alkyl, alkoxy, or oligo(ethyleneoxy) groups, disrupts the π-π stacking interactions between phthalocyanine rings, leading to enhanced solubility in organic solvents. [, , , , , ]
ANone: Aggregation is influenced by:
- Concentration: Higher concentrations favor aggregation. [, ]
- Solvent Polarity: Aggregation is more pronounced in nonpolar solvents. [, , ]
- Temperature: Increased temperatures can disrupt aggregation. []
- Peripheral Substituents: Bulky or charged substituents hinder aggregation. [, , , , , ]
ANone: Aggregation often leads to:
- Broadening and red-shifting of absorption bands. [, ]
- Quenching of fluorescence. [, , ]
- Reduced singlet oxygen generation. []
ANone: Metallophthalocyanines, particularly those containing cobalt or iron, exhibit catalytic activity in various reactions, including:
- Oxidation reactions: E.g., oxidation of cyclohexene, hydroquinone, and cumene. [, ]
- Decomposition of hydrogen peroxide. [, ]
- Reduction reactions: E.g., electrocatalytic reduction of molecular oxygen. []
A: The central metal ion plays a crucial role in determining the catalytic activity and selectivity of metallophthalocyanines. For instance, cobalt phthalocyanines are known to catalyze the decomposition of hydrogen peroxide more effectively than iron phthalocyanines. [, ]
ANone: Computational methods like DFT (Density Functional Theory) are used to:
- Predict the electronic structure and spectroscopic properties of phthalocyanines. [, , ]
- Study the impact of structural modifications on their electronic properties. [, , ]
- Investigate the interactions between phthalocyanines and other molecules or surfaces. [, , ]
ANone: Studies have shown that both the nature and position of substituents impact these properties:
- Peripheral vs. Non-peripheral: Non-peripheral substitution can lead to distinct optical and electrochemical properties compared to peripheral substitution. [, ]
- Electron-donating vs. Electron-withdrawing: The electronic nature of the substituents affects the energy levels of the phthalocyanine, influencing its absorption, fluorescence, and redox properties. [, , ]
A: Cationic phthalocyanines have shown enhanced cellular uptake and photodynamic activity compared to their neutral counterparts, potentially due to increased interactions with negatively charged cell membranes. [, ]
ANone: Common strategies include:
- Introduction of hydrophilic substituents: Such as sulfonic acid groups, polyethylene glycol (PEG) chains, or carbohydrate moieties. [, , , ]
- Encapsulation in nanocarriers: Liposomes, nanoparticles, or dendrimers can encapsulate hydrophobic phthalocyanines, enhancing their solubility, stability, and targeted delivery. [, ]
ANone: Targeting strategies include:
- Conjugation with targeting ligands: Attaching ligands like antibodies, peptides (e.g., LHRH), or small molecules that bind to specific receptors overexpressed on target cells. [, ]
- Encapsulation in targeted nanocarriers: Utilizing nanocarriers modified with targeting ligands to deliver phthalocyanines selectively to desired sites. []
ANone: Common models include:
- Cell culture studies: Assessing the phototoxicity of phthalocyanines against various cancer cell lines, such as HeLa, HuH-7, Bel-7402, BGC823, and K562 cells. [, , ]
- Photodynamic inactivation of microorganisms: Evaluating the effectiveness of phthalocyanines in killing bacteria and viruses upon light activation. [, ]
ANone: In vitro models may not fully recapitulate the complexities of the in vivo environment, including:
- Drug metabolism and clearance. []
- Immune system interactions. []
- Tumor microenvironment heterogeneity. []
A: While generally considered stable, the widespread use of phthalocyanines raises concerns about their persistence and potential accumulation in the environment. Studies are needed to assess their ecotoxicological effects and develop strategies for their degradation and removal from wastewater. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



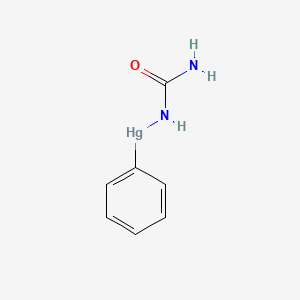
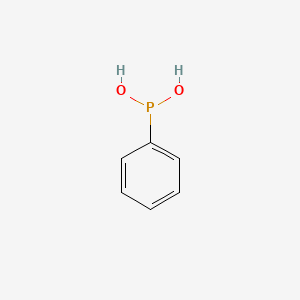
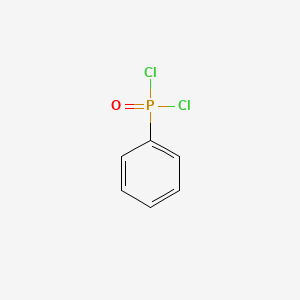
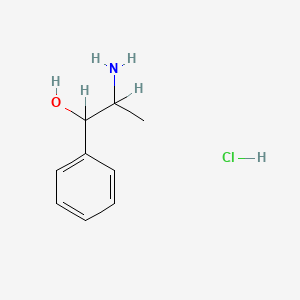
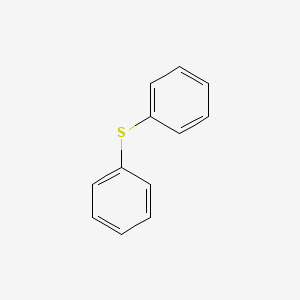

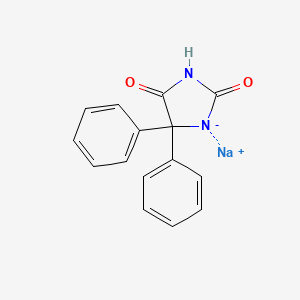
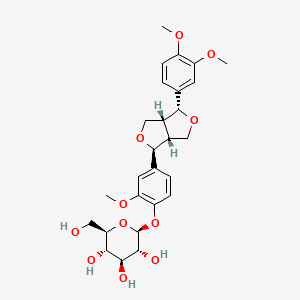
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1677689.png)

